(2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate
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Overview
Description
(2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as methoxy, benzylidene, and bromobenzenesulfonate, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxybenzylidene group: This step may involve condensation reactions using methoxybenzaldehyde and suitable catalysts.
Attachment of the bromobenzenesulfonate group: This can be done through sulfonation reactions using bromobenzenesulfonyl chloride and appropriate bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the benzylidene group, converting it to a benzyl group.
Substitution: The bromobenzenesulfonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzaldehyde, while reduction may produce benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research studies may focus on its mechanism of action, bioavailability, and therapeutic efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate: Similar structure but without the bromine atom.
(2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromobenzenesulfonate group in (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate may impart unique reactivity and biological activity compared to its analogs. Bromine atoms can influence the compound’s electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C22H15BrO6S |
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Molecular Weight |
487.3 g/mol |
IUPAC Name |
[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-bromobenzenesulfonate |
InChI |
InChI=1S/C22H15BrO6S/c1-27-16-4-2-3-14(11-16)12-21-22(24)19-10-7-17(13-20(19)28-21)29-30(25,26)18-8-5-15(23)6-9-18/h2-13H,1H3/b21-12- |
InChI Key |
WLERRHALUGSIOK-MTJSOVHGSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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